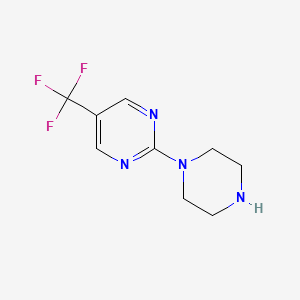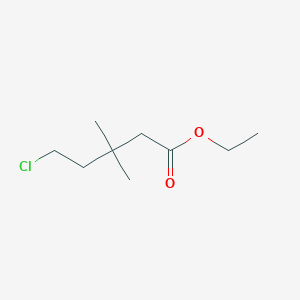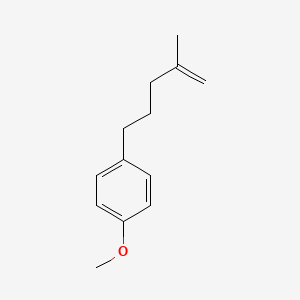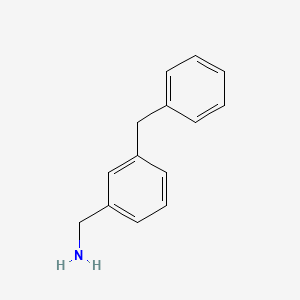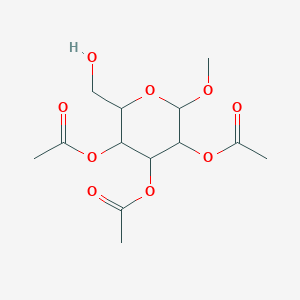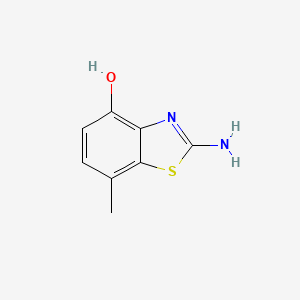
Maleic acid, dioctadecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maleic acid, dioctadecyl ester, also known as dioctadecyl maleate, is an organic compound with the molecular formula C₄₀H₇₆O₄. It is an ester derived from maleic acid and octadecanol. This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature and its applications in various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Maleic acid, dioctadecyl ester, is typically synthesized through an esterification reaction between maleic acid and octadecanol. The reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Maleic acid+Octadecanol→Maleic acid, dioctadecyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously stirred and heated. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester. The final product is purified through various techniques, such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Maleic acid, dioctadecyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield maleic acid and octadecanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Maleic acid and octadecanol.
Reduction: Octadecanol and other alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Maleic acid, dioctadecyl ester, finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of lipid membranes due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of maleic acid, dioctadecyl ester, primarily involves its interaction with hydrophobic environments. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and stability of hydrophobic drugs .
相似化合物的比较
Similar Compounds
Maleic acid, dioctyl ester: Similar in structure but with shorter hydrocarbon chains.
Maleic acid, diethyl ester: Even shorter chains, leading to different physical properties.
Fumaric acid, dioctadecyl ester: An isomer with a trans configuration, affecting its reactivity and applications.
Uniqueness
Maleic acid, dioctadecyl ester, is unique due to its long hydrocarbon chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring integration into lipid environments, such as in the study of biological membranes and in the formulation of hydrophobic compounds .
属性
CAS 编号 |
7516-70-3 |
|---|---|
分子式 |
C40H76O4 |
分子量 |
621.0 g/mol |
IUPAC 名称 |
dioctadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+ |
InChI 键 |
XHSDDKAGJYJAQM-ULDVOPSXSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
7516-70-3 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


